molecular formula C17H25N5OS B6626247 1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea

1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea

Katalognummer B6626247
Molekulargewicht: 347.5 g/mol
InChI-Schlüssel: IMPYFUIQMMAWAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-690,550 or tofacitinib, and it is a Janus kinase (JAK) inhibitor. The JAK family of enzymes plays a crucial role in the signaling pathways of cytokines and growth factors, making JAK inhibitors a promising target for the treatment of various diseases.

Wirkmechanismus

Tofacitinib works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAK activity, tofacitinib can reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Tofacitinib has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). Tofacitinib can also reduce the activation of T cells, which are involved in the immune response. Additionally, tofacitinib can reduce the production of antibodies, which are involved in the pathogenesis of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of tofacitinib for lab experiments is its specificity for JAK enzymes, which makes it a valuable tool for studying the role of JAK signaling pathways in various diseases. Additionally, tofacitinib has been well-characterized in terms of its pharmacokinetics and pharmacodynamics, which makes it easier to design experiments and interpret results. However, one limitation of tofacitinib is its potential for off-target effects, which can complicate interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on tofacitinib. One area of interest is the development of more selective JAK inhibitors, which could reduce the potential for off-target effects. Another area of interest is the development of combination therapies that target multiple signaling pathways, which could improve the efficacy of treatment. Additionally, there is ongoing research on the use of tofacitinib in other diseases, including multiple sclerosis and systemic lupus erythematosus.

Synthesemethoden

Tofacitinib is a synthetic compound that is typically synthesized through a multi-step process. The first step involves the reaction of 5-cyanopyridine-2-carboxylic acid with piperidine to form 1-(5-cyanopyridin-2-yl)piperidine. This intermediate is then reacted with 4-bromo-1-butene to form 1-(5-cyanopyridin-2-yl)-4-(but-1-en-1-yl)piperidine. The final step involves the reaction of this intermediate with 3-ethylsulfanylpropyl isocyanate to form 1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea.

Wissenschaftliche Forschungsanwendungen

Tofacitinib has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In rheumatoid arthritis, tofacitinib has been shown to reduce the symptoms of joint pain and inflammation, and it has been approved by the FDA for this indication. In psoriasis, tofacitinib has been shown to reduce skin lesions and improve quality of life. In inflammatory bowel disease, tofacitinib has been shown to reduce inflammation and improve symptoms.

Eigenschaften

IUPAC Name

1-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5OS/c1-2-24-11-3-8-19-17(23)21-15-6-9-22(10-7-15)16-5-4-14(12-18)13-20-16/h4-5,13,15H,2-3,6-11H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPYFUIQMMAWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCNC(=O)NC1CCN(CC1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.